N-cyclohexyl-N-methylthiourea
CAS No.: 68267-50-5
Cat. No.: VC16173345
Molecular Formula: C8H16N2S
Molecular Weight: 172.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68267-50-5 |
|---|---|
| Molecular Formula | C8H16N2S |
| Molecular Weight | 172.29 g/mol |
| IUPAC Name | 1-cyclohexyl-1-methylthiourea |
| Standard InChI | InChI=1S/C8H16N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,11) |
| Standard InChI Key | DRWVZPTVSGKMCK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCCCC1)C(=S)N |
Introduction
Structural and Molecular Characteristics
N-Cyclohexyl-N-methylthiourea (IUPAC name: 1-cyclohexyl-3-methylthiourea) has the molecular formula C₈H₁₆N₂S and a molecular weight of 172.29 g/mol. The thiourea core (–NH–CS–NH–) is substituted with a cyclohexyl group at one nitrogen and a methyl group at the other. This substitution pattern influences its electronic and steric properties, which can be inferred from studies on similar thioureas .
Key Structural Insights:
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Non-planar conformation: Analogous thioureas, such as N-(4-methoxyphenyl)-N′-methyl thiourea, exhibit non-planar geometries due to steric and electronic effects .
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Intermolecular interactions: Dominant interactions in thiourea derivatives include H∙∙∙H (58.1%), S∙∙∙H/H∙∙∙S (19%), and C∙∙∙H/H∙∙∙C (18.4%), as observed in Hirshfeld surface analyses .
Synthesis Methods
Synthetic routes to N-cyclohexyl-N-methylthiourea can be extrapolated from methods used for analogous compounds:
Manganese-Catalyzed Synthesis
Manganese(II) catalysts have been employed in the synthesis of bis(N-cyclohexylthiourea) derivatives from thiosemicarbazide precursors . For N-cyclohexyl-N-methylthiourea, a modified approach could involve:
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Reacting cyclohexylamine with carbon disulfide to form cyclohexyl isothiocyanate.
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Condensing cyclohexyl isothiocyanate with methylamine in the presence of a manganese catalyst .
Direct Alkylation of Thiourea
An alternative route involves the alkylation of thiourea with methyl iodide and cyclohexyl bromide under basic conditions. This method is commonly used for N-substituted thioureas but may yield mixed products requiring purification .
Structural Characterization Techniques
Key analytical methods for thiourea derivatives include:
Spectroscopic Analysis
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FT-IR: Characteristic peaks for –NH (3200–3300 cm⁻¹), C=S (1250–1350 cm⁻¹), and C–N (1500–1600 cm⁻¹) .
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NMR:
X-ray Diffraction
While no single-crystal data for N-cyclohexyl-N-methylthiourea exists, related thioureas crystallize in monoclinic systems (e.g., space group P2₁/c) with dihedral angles indicating non-planarity .
Physicochemical Properties
Predicted properties based on analogous compounds:
| Property | Value/Range |
|---|---|
| Melting Point | 130–140 °C (estimated) |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
| Density | 1.10–1.20 g/cm³ (estimated) |
| pKa | ~14.5 (similar to N-methylthiourea) |
Computational Insights
Density functional theory (DFT) studies on related thioureas reveal:
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Electrostatic potential: Negative regions localized at sulfur and oxygen atoms, favoring nucleophilic interactions .
Challenges and Future Directions
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Synthetic optimization: Scalable methods for high-purity N-cyclohexyl-N-methylthiourea are needed.
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Biological profiling: In vitro and in vivo studies are required to validate hypothesized anticancer activity.
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Thermal stability testing: Critical for industrial applications, particularly in coolant formulations.
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